molecular formula C8H8F4N2O2 B3016035 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005586-13-9

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B3016035
CAS RN: 1005586-13-9
M. Wt: 240.158
InChI Key: NELRRJQUCQJLEC-UHFFFAOYSA-N
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Description

“2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Scientific Research Applications

Chemical Synthesis and pH Measurement in Biological Media

  • The synthesis of various trifluoromethylazoles, including those related to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, has been explored. One study detailed the synthesis of a series of trifluoromethylazoles and their application in determining pKa values via 19F NMR spectroscopy. These compounds were identified as potentially useful for measuring pH in biological media (Jones et al., 1996).

Corrosion Inhibition

  • Bipyrazolic derivatives, closely related to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, have been synthesized and evaluated as corrosion inhibitors for C38 steel in hydrochloric acid. These compounds showed high effectiveness in protecting steel from corrosion, with one study reporting over 95% protection at certain concentrations (Missoum et al., 2013).

Catalytic Properties in Oxidation Reactions

  • Research on the catalytic properties of copper(II) complexes with ligands derived from pyrazole-based structures, similar to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, revealed their suitability for catalyzing oxidation reactions. One study focused on the in situ generation of copper(II) complexes and their effectiveness in the catalytic oxidation of catechol substrate to quinone (Boussalah et al., 2009).

Application in Organic Synthesis and Drug Development

  • There has been interest in synthesizing derivatives of 3,5-diphenyl-1H-pyrazole, which bear similarity to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid. These derivatives have been explored for potential sedative, platelet antiaggregating, and local anesthetic activities (Bondavalli et al., 1990).

Ligand Design for Metal Complexes

  • Studies on the design of ligands for metal complexes have been conducted, using structures related to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid. These ligands have been applied in the synthesis of metal complexes with potential applications in various fields, including catalysis and materials science (Peters et al., 2009).

properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O2/c1-3(8(15)16)14-5(7(11)12)2-4(13-14)6(9)10/h2-3,6-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELRRJQUCQJLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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